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Abstract
(1S,2R)-2-aminocyclopentanecarboxylic acid, also known as (+)-cispentacin, is a

conformationally constrained non-proteinogenic β-amino acid. Its rigid cyclopentyl backbone

imposes specific dihedral angle constraints when incorporated into peptide chains, making it a

powerful tool for controlling secondary structure. This guide provides a comprehensive

overview of the essential techniques and methodologies for the complete structural elucidation

of (1S,2R)-ACPC, intended for researchers and professionals in synthetic chemistry, drug

discovery, and materials science. We delve into the causality behind experimental choices,

present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of Conformational
Constraint
In the realm of peptide science and foldamer chemistry, the ability to predict and control

molecular conformation is paramount. While natural α-amino acids provide a foundational

alphabet, their inherent flexibility can lead to a multitude of accessible conformations,

complicating the design of molecules with specific three-dimensional structures.
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Conformationally constrained building blocks, such as (1S,2R)-2-
aminocyclopentanecarboxylic acid (ACPC), offer a solution by limiting the torsional freedom

of the peptide backbone.

The (1S,2R)-isomer belongs to the cis-ACPC family, where the amino and carboxylic acid

groups reside on the same face of the cyclopentane ring. This specific stereochemistry is

crucial, as it promotes distinct secondary structures, such as extended sheet-like

conformations, in contrast to its trans counterparts which are known to induce helical folds.[1]

[2] The utility of ACPC stereoisomers in creating novel peptide foldamers with unique properties

and biological activities, ranging from anticancer to antiviral applications, underscores the

critical need for rigorous structural verification.[3] This guide provides the analytical framework

to achieve that certainty.

Core Molecular Properties
A precise understanding of a molecule begins with its fundamental physicochemical properties.

These data serve as the initial benchmark for identity and purity confirmation.

Property Value Source

IUPAC Name
(1S,2R)-2-aminocyclopentane-

1-carboxylic acid
PubChem

Synonyms

(+)-Cispentacin, cis-(1S,2R)-2-

Aminocyclopentanecarboxylic

acid

[4][5]

CAS Number 64191-14-6 [4][5]

Molecular Formula C₆H₁₁NO₂ [4]

Molecular Weight 129.16 g/mol [4]

InChIKey
JWYOAMOZLZXDER-

CRCLSJGQSA-N
[4]

The Analytical Workflow: A Multi-Technique
Approach
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No single technique can fully define a molecule's structure. A robust analysis relies on the

convergence of data from multiple orthogonal methods. The workflow presented here ensures

a self-validating system, where the results from one experiment corroborate and refine the

conclusions drawn from another.
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Caption: Workflow for the comprehensive structural analysis of (1S,2R)-ACPC.
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Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the connectivity and relative

stereochemistry of organic molecules in solution. For (1S,2R)-ACPC, specific NMR

experiments are chosen to unambiguously define its structure.

Causality and Experimental Choice: We use ¹H NMR to map the proton environments and

their coupling relationships, which is critical for establishing the cis stereochemistry. ¹³C NMR

confirms the carbon backbone. Advanced 2D NMR techniques like NOESY are employed to

probe through-space interactions, providing definitive proof of which protons are on the same

face of the ring.

Expected Spectral Data: Based on published data for ACPC stereoisomers, the following

spectral features are anticipated for the (1R,2S) enantiomer (which has identical NMR shifts

to the target (1S,2R) molecule).[3]
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Nucleus Technique
Expected Chemical
Shift (δ) in D₂O

Key Information

¹H 1D Proton
~3.85 ppm (m, 1H;

CHNH₂)

Chemical environment

of the α-proton to the

amine.

¹H 1D Proton
~3.13 ppm (m, 1H;

CHCO₂H)

Chemical environment

of the α-proton to the

carboxyl.

¹H 1D Proton
~1.70-2.20 ppm (m,

6H; Ring CH₂)

Overlapping signals of

the cyclopentyl

methylene protons.

¹³C 1D Carbon ~176.6 ppm (C=O)
Carboxylic acid

carbon.

¹³C 1D Carbon ~52.7 ppm (CHNH₂)
Carbon atom bearing

the amino group.

¹³C 1D Carbon ~45.5 ppm (CHCO₂H)
Carbon atom bearing

the carboxyl group.

¹³C 1D Carbon
~29.7, 27.2, 21.2 ppm

(Ring CH₂)

Carbons of the

cyclopentyl ring.

Protocol: ¹H NMR Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of the purified (1S,2R)-ACPC sample directly

into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or

MeOD) to the vial. D₂O is often preferred as it will exchange with the labile N-H and O-H

protons, simplifying the spectrum.

Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.
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Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer

spinner. Acquire the spectrum according to standard instrument parameters.

Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition.

Causality and Experimental Choice: We use High-Resolution Mass Spectrometry (HRMS)

with a soft ionization technique like Electrospray Ionization (ESI) to obtain a highly accurate

mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous

determination of the molecular formula, a primary pillar of structural proof.

Expected Data:

Calculated m/z for [C₆H₁₂NO₂]⁺: 130.0868

Experimentally Found m/z: 130.0865[3][6]

The close match between the calculated and found values (within 5 ppm) provides high

confidence in the elemental composition.

Protocol: ESI-MS Sample Preparation

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a

suitable solvent (e.g., methanol or water/acetonitrile mixture).

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile

phase solvent (typically containing a small amount of formic acid, e.g., 0.1%, to promote

protonation).

Infusion: The diluted sample is then directly infused into the ESI source or injected via an

LC system for analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present

in the molecule.
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Causality and Experimental Choice: The vibrational frequencies of chemical bonds are

specific to the bond type and its environment. For (1S,2R)-ACPC, we expect to see

characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and

alkane (C-H) functionalities. The broadness of the O-H and N-H stretches is indicative of

hydrogen bonding in the solid state.

Expected Absorption Bands:

~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H

stretches.

~2950-2850 cm⁻¹: C-H stretches of the cyclopentyl ring.

~1710 cm⁻¹: C=O stretch of the carboxylic acid group.[1]

~1650-1550 cm⁻¹: N-H bending vibration.[7]

Definitive 3D Structure and Conformational
Preference
X-ray Crystallography
While spectroscopic methods define connectivity, X-ray crystallography provides the absolute,

unambiguous three-dimensional structure in the solid state.

Causality and Experimental Choice: By diffracting X-rays off a single crystal, one can

determine the precise spatial coordinates of every atom, revealing bond lengths, bond

angles, and the absolute stereochemistry. Though obtaining a suitable crystal of the free

amino acid can be challenging, crystal structures of derivatives (e.g., Fmoc-protected ACPC)

or oligomers containing ACPC serve as authoritative proof of the core stereoisomer's

structure.[1][8] The crystal structure of oligomers of the enantiomeric trans-ACPC has

revealed a novel 12-helix secondary structure, highlighting how the ring constraint dictates

peptide folding.[1]

Circular Dichroism (CD) Spectroscopy
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CD spectroscopy is the premier technique for assessing the secondary structure of chiral

molecules, particularly peptides, in solution.

Causality and Experimental Choice: Chiral molecules absorb left- and right-circularly

polarized light differently. This differential absorption, plotted as a function of wavelength,

generates a characteristic CD spectrum. For peptides containing (1S,2R)-ACPC, the CD

spectrum provides a signature of the dominant secondary structure (e.g., helix, sheet, or

random coil). Studies have shown that the conformational preferences of ACPC oligomers

are strongly length-dependent, indicating a cooperative folding process, much like in natural

proteins.[1] This technique is crucial for validating that the structural constraints observed in

the solid state persist in a solution environment relevant to biological applications.

Application in Foldamer Design: From Structure to
Function
The structural rigidity of (1S,2R)-ACPC is not merely a chemical curiosity; it is a design feature.

The cis stereochemistry forces the peptide backbone into a specific orientation that can disrupt

or stabilize certain secondary structures.
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Caption: Relationship between the structure of (1S,2R)-ACPC and its functional application.

Research has demonstrated that peptides incorporating cis-ACPC tend to form extended,

sheet-like structures.[2] This is in stark contrast to trans-ACPC, which is a potent helix-inducer.

[1][9] This ability to select a desired secondary structure simply by choosing the correct

stereoisomer makes ACPC an invaluable component in the toolbox of peptide chemists and

drug developers aiming to create molecules with precisely engineered shapes and functions.

Conclusion
The structural analysis of (1S,2R)-2-aminocyclopentanecarboxylic acid is a multi-faceted

process that relies on the synergistic application of spectroscopic, spectrometric, and

crystallographic techniques. Each method provides a unique piece of the puzzle, and only
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through their combination can a complete and validated structural assignment be achieved.

The rigorous characterization detailed in this guide is the essential foundation for leveraging

the unique conformational properties of this molecule in the rational design of advanced

foldamers, peptidomimetics, and next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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